molecular formula C13H18O3 B072675 4-Hexyloxybenzoic acid CAS No. 1142-39-8

4-Hexyloxybenzoic acid

Cat. No. B072675
CAS RN: 1142-39-8
M. Wt: 222.28 g/mol
InChI Key: HBQUXMZZODHFMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hexyloxybenzoic acid and its derivatives often involves routes that take advantage of the compound's ability to form structured phases, such as liquid crystals. For instance, studies on 4-alkoxy benzoic acids, which include 4-hexyloxybenzoic acid, highlight their importance as starting materials for novel mesogens due to their structural simplicity and the resulting enantiotropic nematic phase behavior (Lobo et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-hexyloxybenzoic acid has been extensively studied using techniques such as NMR spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the chemical shift anisotropy tensors and molecular order, particularly in the solid state and liquid crystalline phases, showcasing the compound's versatile structural characteristics (Lobo et al., 2012).

Chemical Reactions and Properties

4-Hexyloxybenzoic acid participates in various chemical reactions, reflecting its functional versatility. For example, its derivatives are essential in synthesizing aromatic constituents of antibiotics, highlighting its role in forming complex organic compounds with significant biological activity (Laak & Scharf, 1989).

Physical Properties Analysis

The physical properties of 4-hexyloxybenzoic acid, such as its phase behavior and thermal stability, are crucial for its applications in material science. The compound's ability to form nematic liquid crystal phases is of particular interest for developing new materials with specific optical and mechanical properties. Detailed studies on its chemical shift anisotropy and molecular orientation in different phases provide valuable data for designing materials with desired physical characteristics (Lobo et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-hexyloxybenzoic acid, including its reactivity and interaction with other molecules, are fundamental for its use in synthesis and material fabrication. Its role as a precursor for various mesogenic compounds and polymers underscores its significance in organic chemistry and materials science. Research on its interactions and reactivity can lead to innovative applications and materials with enhanced performance (Lobo et al., 2012).

Scientific Research Applications

  • Protection of Oilseed Crops

    • Field : Agriculture/Botany
    • Application : 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones are used as potent growth inhibition agents of laccase-producing phytopathogenic fungi that are useful in the protection of oilseed crops .
    • Method : Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
    • Results : The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .
  • Synthesis of Value-Added Compounds

    • Field : Applied Microbiology and Biotechnology
    • Application : 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Method : Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • Results : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol were synthesized using 4-HBA as the starting feedstock .

Safety And Hazards

4-Hexyloxybenzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

A paper titled “Conformational Flexibility and Crystallization: The Case of 4-Hexyloxybenzoic Acid” was found . The paper discusses the relationship among molecular conformational flexibility, thermodynamics, nucleation, and the polymorphic outcomes. It was found that no links between conformational flexibility and polymorphic outcome were found from both the experiment results and DFT calculation, though conformational polymorphs were obtained during the crystallization of 4-hexyloxybenzoic acid (HOBA) .

properties

IUPAC Name

4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUXMZZODHFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061563
Record name Benzoic acid, 4-(hexyloxy)-
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hexyloxybenzoic acid

CAS RN

1142-39-8
Record name 4-(Hexyloxy)benzoic acid
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Record name p-(Hexyloxy)benzoic acid
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Record name 4-Hexyloxybenzoic acid
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Record name Benzoic acid, 4-(hexyloxy)-
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Record name Benzoic acid, 4-(hexyloxy)-
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Record name 4-hexyloxybenzoic acid
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Record name P-(HEXYLOXY)BENZOIC ACID
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Synthesis routes and methods

Procedure details

The same procedure as in the synthesis of 4-octyloxy benzoic acid of Example 26 was repeated except that bromohexane was used instead of bromooctane to obtain 4-hexyloxy benzoic acid. This 4-hexyloxy benzoic acid was condensed with (+)-4-(2-methyloctanoyl) phenol in the same manner as in the synthesis of 4-(2-methyloctanoyl) phenyl, 4-octyloxy benzoic acid ester of Example 26 to synthesize 4-(2-methyloctanoyl) phenyl, 4-hexyloxy benzoic acid ester having the aforementioned physical and chemical properties.
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